The product of conjugation of cholic acid with taurine. Its sodium salt is the chief ingredient of the bile of carnivorous animals. It acts as a detergent to solubilize fats for absorption and is itself absorbed. It is used as a cholagogue and cholerectic.
Taurocholic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Taurocholic acid is a natural product found in Ursus thibetanus, Homo sapiens, and other organisms with data available.
taurocholic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Taurocholic acid
CAS No.: 81-24-3
Cat. No.: VC21345435
Molecular Formula: C26H45NO7S
Molecular Weight: 515.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 81-24-3 |
---|---|
Molecular Formula | C26H45NO7S |
Molecular Weight | 515.7 g/mol |
IUPAC Name | 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
Standard InChI | InChI=1S/C26H45NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1 |
Standard InChI Key | WBWWGRHZICKQGZ-HZAMXZRMSA-N |
Isomeric SMILES | C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES | CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Canonical SMILES | CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Colorform | Clusters of slender, four-sided prisms from alcohol + ether Crystals |
Melting Point | Decomposes about 125 °C 125 °C |
Chemical Properties and Structure
Taurocholic acid is chemically classified as a primary bile acid, specifically a taurine conjugate of cholic acid. It belongs to the broader classification of trihydroxy bile acids and derivatives . Alternative names for this compound include taurocholate, cholaic acid, and cholyltaurine .
The molecular structure of TCA features the steroid backbone characteristic of bile acids with a taurine molecule conjugated to the carboxyl group. This conjugation occurs through an amide bond between the amino group of taurine and the carboxyl group of cholic acid, similar to the formation of tauroursodeoxycholic acid (TUDCA) from ursodeoxycholic acid .
Table 1: Chemical Identification of Taurocholic Acid
Property | Information |
---|---|
Chemical Name | Taurocholic acid |
Synonyms | Taurocholate, Cholaic acid, Cholyltaurine |
CAS Number | 81-24-3 |
Classification | Trihydroxy bile acids, alcohols and derivatives |
Description | Taurine conjugate of cholic acid |
Biosynthesis and Metabolism
The biosynthesis of taurocholic acid follows a well-defined pathway within hepatocytes. In the classical pathway of bile acid synthesis, cholesterol is first hydroxylated by specific cytochrome P450 enzymes including CYP7A1, CYP8B1, and CYP27A1, leading to the formation of cholic acid (CA) . Subsequently, two enzymes facilitate the conjugation of taurine to cholic acid:
-
Bile acyl-CoA synthetase (BACS) converts cholic acid to an acyl-CoA thioester
-
Bile acid-CoA:amino acid N-acyltransferase (BAAT) then transfers the bile acid moiety from the CoA-thioester to taurine
This conjugation process demonstrates high substrate specificity, with BAAT showing particular affinity for taurine (Km 1 mM) compared to glycine (Km 5 mM) . As TCA is synthesized in hepatocytes, it is categorized as a primary bile acid alongside other primary bile acids including taurochenodeoxycholic acid (TCDCA), glycocholic acid (GCA), and glycochenodeoxycholic acid (GCDCA) .
Pathophysiological Roles
Liver Cirrhosis Progression
Research has identified taurocholic acid as more than just a biomarker for liver cirrhosis—it functions as an active promoting factor in disease progression. A human metabolomic study confirmed that TCA biosynthesis increases significantly in cirrhotic patients, with serum concentrations positively correlating with Child-Pugh classification severity .
In vitro experiments have demonstrated that TCA increases the expression of α-smooth muscle actin (α-SMA), type I collagen, and Toll-like receptor 4 (TLR4) in LX-2 hepatic stellate cells, suggesting direct involvement in fibrogenic processes. These effects were amplified when LX-2 cells were co-cultured with HepG2 hepatocytes, indicating that TCA may mediate crosstalk between different liver cell types during disease progression .
Cardiovascular Effects
Recent research has uncovered an unexpected role for taurocholic acid in blood pressure regulation. A 2024 study identified TCA as the most down-regulated bile acid in the hypothalamic paraventricular nucleus (PVN) of spontaneously hypertensive rats (SHRs) compared to normotensive controls .
When administered directly to the PVN through bilateral micro-infusion, TCA produced significant antihypertensive effects through multiple mechanisms:
-
Reduced blood pressure in SHRs
-
Decreased plasma levels of norepinephrine
-
Improved morphology of cardiomyocytes
-
Reduced number of c-fos+ neurons in the PVN
The study demonstrated that these effects were mediated through activation of TGR5 receptors in both neurons and microglia within the PVN. This was confirmed when co-administration of SBI-115, a specific TGR5 antagonist, counteracted the antihypertensive effects of TCA .
Immunoregulatory Functions
Taurocholic acid demonstrates significant immunomodulatory properties that explain its traditional use in Chinese medicine for inflammatory conditions. Research has shown that TCA can modulate the expression of key inflammatory cytokines including tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β) .
In mouse models, TCA (at doses of 0.25g/kg and 0.125g/kg) recovered suppressed expressions of TNF-α and IL-1β and increased the ratio of CD4+/CD8+ T cells. The immunoregulatory effects of TCA appear dose-dependent, with both high and low concentrations showing different effects:
-
At higher concentrations (15μg/mL), TCA inhibited increased production of inflammatory cytokines
-
At lower concentrations (0.15μg/mL), TCA recovered suppressed expressions of these cytokines
Table 2: Immunomodulatory Effects of Taurocholic Acid in Different Experimental Models
Experimental Condition | TCA Concentration | Effect on Cytokines | Effect on T-Cell Ratio |
---|---|---|---|
In vivo (mice) | 0.25g/kg, 0.125g/kg | Recovered suppressed TNF-α and IL-1β | Increased CD4+/CD8+ ratio |
In vitro (high dose) | 15μg/mL | Inhibited increased TNF-α and IL-1β | Not reported |
In vitro (low dose) | 0.15μg/mL | Recovered suppressed TNF-α and IL-1β | Not reported |
Interaction with Gut Microbiota and Cancer Risk
Taurocholic acid interacts significantly with gut microbiota, potentially influencing colorectal cancer risk. Research has shown that TCA has the ability to stimulate intestinal bacteria capable of converting taurine and cholic acid to hydrogen sulfide and deoxycholic acid—the latter being a recognized genotoxin and tumor promoter .
In colitis-susceptible mouse models, organosulfonate conjugated to bile acid cholic acid was upregulated by milk fat and enhanced the growth of taurine-respiring bacteria, particularly Bilophila wadsworthia, in the intestinal mucosa. This promoted colitis development, which is a known risk factor for colorectal cancer .
The bacterial metabolism of taurocholic acid appears to involve a two-step process:
-
Deconjugation by bile salt hydrolase (BSH)-expressing bacteria to liberate free taurine
-
Subsequent metabolism of the liberated compounds by specialized bacteria
While B. wadsworthia appears to lack a BSH gene, suggesting it cannot deconjugate TCA directly, it can utilize taurine liberated by other members of the gut microbiome. This highlights the complex interplay between bile acids, gut bacteria, and potential disease processes .
Therapeutic Applications
Comparison with Related Compounds
While TCA has shown therapeutic potential, related bile acids have also demonstrated promising results in various conditions. For example, tauroursodeoxycholic acid (TUDCA), another taurine-conjugated bile acid, has shown therapeutic effects in neurodegenerative diseases including Alzheimer's disease .
TUDCA has been found to:
-
Reduce the deposition of Amyloid-β protein
-
Regulate apoptotic pathways
-
Prevent tau hyperphosphorylation and aggregation
-
Protect neuronal synapses
-
Exhibit anti-inflammatory properties
Table 3: Comparison of Therapeutic Applications Between TCA and TUDCA
Bile Acid | Primary Therapeutic Areas | Key Mechanisms | FDA Approval Status |
---|---|---|---|
Taurocholic Acid (TCA) | Inflammatory diseases, Hypertension | Modulation of cytokines, TGR5 activation | Not FDA approved for specific indications |
Tauroursodeoxycholic Acid (TUDCA) | Neurodegenerative diseases, Cholestatic diseases | Neuroprotection, Anti-apoptotic, Anti-inflammatory | Related compound UDCA approved for cholestatic diseases |
Future Research Directions
Current research suggests several promising directions for future investigation of taurocholic acid:
-
Further exploration of its antihypertensive mechanisms and potential clinical applications
-
Development of targeted therapies leveraging TCA's immunomodulatory properties
-
Investigation of the relationship between TCA metabolism by gut microbiota and colorectal cancer risk
-
Comparative studies with other taurine-conjugated bile acids to determine optimal therapeutic applications
-
Clinical trials to establish safety and efficacy profiles for specific disease conditions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume